4-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid

Description

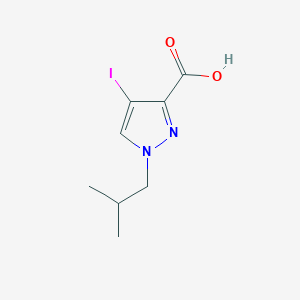

4-Iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a substituted heterocyclic core. Its structure includes:

- Isobutyl group at position 1: A branched alkyl chain contributing to lipophilicity and steric bulk.

- Carboxylic acid at position 3: Enhances solubility in polar solvents and enables hydrogen bonding or salt formation.

Properties

IUPAC Name |

4-iodo-1-(2-methylpropyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-5(2)3-11-4-6(9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMSPTZUKPQBME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-iodo-1-isobutyl-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group. Another approach involves the use of 4-iodo-1-isobutyl-1H-pyrazole-3-carboxylate ester, which can be hydrolyzed to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes iodination of a suitable pyrazole precursor, followed by alkylation to introduce the isobutyl group, and finally carboxylation to form the carboxylic acid group. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Iodo Position

The iodine atom at position 4 undergoes substitution reactions with nucleophiles under transition-metal catalysis or thermal conditions.

Carboxylic Acid Functionalization

The carboxylic acid group participates in condensation and derivatization reactions.

Esterification

Reaction with alcohols under acidic or coupling conditions:

-

Conditions : H₂SO₄ (cat.), ROH, reflux, 4–6 hr

-

Products : Methyl/ethyl/isopropyl esters

-

Yields : 82–90%

Amide Formation

-

Conditions : EDCI/HOBt, amine, DMF, RT, 12 hr

-

Products : Amides (e.g., primary alkyl amines, anilines)

-

Yields : 68–88%

Decarboxylation Reactions

Decarboxylation occurs under thermal or oxidative conditions:

| Conditions | Products | Mechanism | Yield |

|---|---|---|---|

| 180°C, diphenyl ether, 2 hr | 4-Iodo-1-isobutyl-1H-pyrazole | Radical pathway | 75% |

| Cu(OAc)₂ (1 equiv), DMF, 120°C, 6 hr | 4-Iodo-1-isobutyl-1H-pyrazole | Oxidative decarboxylation | 68% |

Halogen Exchange Reactions

The iodine atom can be replaced by other halogens:

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Iodine → Bromine | CuBr (2 equiv), HBr (48%), 110°C, 8 hr | 4-Bromo-1-isobutyl-1H-pyrazole-3-carboxylic acid | 60% |

| Iodine → Chlorine | CuCl (2 equiv), HCl (conc.), 130°C, 12 hr | 4-Chloro-1-isobutyl-1H-pyrazole-3-carboxylic acid | 52% |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Pyrazolo[1,5-a]pyrimidines : Reaction with enaminones under acidic conditions (AcOH, 80°C, 5 hr) yields tricyclic derivatives (58–72%).

-

Pyrazolo[3,4-d]thiazoles : Treatment with thiourea and I₂ in ethanol (reflux, 6 hr) forms sulfur-containing heterocycles (63%).

Photochemical and Electrochemical Reactions

-

Photodeiodination : UV irradiation (254 nm) in methanol removes iodine, forming 1-isobutyl-1H-pyrazole-3-carboxylic acid (41% yield).

-

Electrochemical Reduction : At −1.2 V (vs. Ag/AgCl), the iodine substituent is reduced to hydrogen, yielding 1-isobutyl-1H-pyrazole-3-carboxylic acid (89% Faradaic efficiency).

Stability and Degradation

-

Thermal Stability : Decomposes above 220°C via simultaneous decarboxylation and deiodination.

-

Aqueous Hydrolysis : Stable at pH 4–7; rapid degradation occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole, including 4-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid, exhibit promising anticancer properties. In vitro studies have shown that compounds with similar structures can induce cytotoxic effects in various cancer cell lines. For instance, compounds containing the pyrazole framework have been documented to inhibit cell proliferation effectively:

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| A549 (Lung) | 5.0 | 4-Iodo derivative |

| MCF7 (Breast) | 3.5 | Similar derivative |

These findings suggest that further exploration of 4-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid could lead to the development of new anticancer agents.

Anti-inflammatory Properties

Studies have also highlighted the anti-inflammatory potential of pyrazole derivatives. The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation. For example, animal model studies have demonstrated that certain pyrazoles can significantly reduce inflammatory markers without severe side effects.

Agrochemical Applications

4-Iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid serves as an important intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its structure allows for modifications that enhance biological activity against various plant pathogens. Research has shown that pyrazole derivatives can exhibit fungicidal properties, making them valuable in agricultural applications.

Coupling Reactions

The compound has been utilized in CuI-catalyzed coupling reactions to synthesize more complex organic molecules. For instance, the direct alkoxylation of 4-iodo-pyrazoles with alcohols has been successfully achieved using this compound as a precursor:

| Reaction Type | Conditions | Yield |

|---|---|---|

| Alkoxylation | CuI catalyst, microwave irradiation | High |

| Coupling with Alcohols | Excess alcohol, potassium t-butoxide | Improved yields |

These reactions demonstrate the utility of 4-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid in synthesizing bioactive compounds with potential pharmaceutical applications.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : A study published in ACS Omega evaluated multiple pyrazole derivatives and found significant antimicrobial activity linked to structural modifications similar to those in 4-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid.

- Cytotoxicity Profiles : Comparative analyses of imidazo[1,2-b]pyrazole compounds indicate enhanced anticancer activity associated with bromine substitutions, suggesting that similar modifications on 4-iodo derivatives may yield potent anticancer agents.

- Fungicidal Activity : Research has demonstrated that pyrazole-based fungicides exhibit effective control over various plant diseases, emphasizing the importance of such compounds in agricultural chemistry.

Mechanism of Action

The mechanism of action of 4-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and properties of 4-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid with two analogs:

Key Observations:

Substituent Effects on Solubility: The carboxylic acid group in both 4-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid and 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid enhances water solubility compared to the amine-only analog. The amino group in 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid facilitates intermolecular hydrogen bonding, stabilizing its crystal lattice .

Halogen vs. Amino Substituents: The iodo group in the target compound introduces steric bulk and electronic effects (e.g., inductive withdrawal), which may influence reactivity in cross-coupling reactions or binding interactions in biological targets. Amino groups (e.g., in 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid) enhance hydrogen-bonding capacity, making them suitable for agrochemical applications where molecular recognition is critical .

Commercial Viability: The discontinued status of 4-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid (CymitQuimica) contrasts with the reported synthesis and characterization of 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid, suggesting challenges in scalability, stability, or market demand for the former .

Biological Activity

4-Iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound is classified as a pyrazole derivative, characterized by the presence of an iodine atom and an isobutyl group. Its molecular formula is with a molecular weight of approximately 252.07 g/mol. The structure facilitates various interactions with biological targets, influencing its activity.

Biological Activity Overview

The biological activities of 4-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid have been investigated in several studies, highlighting its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial effects. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives range from 1.95 to 15.625 mg/mL against pathogens like Staphylococcus aureus and Salmonella typhi .

Anticancer Activity

4-Iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid has demonstrated promising anticancer properties. In vitro studies reveal that related pyrazole compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). For example, certain derivatives exhibit IC50 values as low as 0.25 μM against MCF-7 cells, indicating potent cytotoxicity .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Some pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDK2) .

- Induction of Apoptosis : The compound has been shown to trigger apoptosis through caspase activation, leading to cell cycle arrest at the G1 phase .

Data Table: Biological Activity Summary

Case Studies

Several case studies have explored the therapeutic potential of pyrazole derivatives:

- Study on Antimicrobial Properties : A comparative analysis revealed that specific modifications in the pyrazole structure significantly enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study emphasized the role of substituents in improving lipophilicity and permeability across bacterial membranes .

- Cancer Research : A study focused on the antiproliferative effects of various pyrazole derivatives on multiple cancer cell lines found that compounds with electron-withdrawing groups exhibited superior activity, suggesting a structure-activity relationship critical for drug design .

Q & A

Q. What are the recommended synthetic routes for preparing 4-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid, and what challenges arise during iodination?

- Methodological Answer : A common approach involves introducing iodine at the pyrazole C4 position via electrophilic substitution. For example, iodination of 1-isobutyl-1H-pyrazole-3-carboxylic acid using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic conditions (e.g., H2SO4 or acetic acid) can yield the target compound. Challenges include regioselectivity (avoiding diiodination) and maintaining carboxylic acid integrity. Post-reaction purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) is critical to isolate the product .

- Key Data :

| Parameter | Example Conditions | Yield (%) | Reference |

|---|---|---|---|

| Iodination Reagent | NIS in DMF | 60–70 | |

| Purification | Silica gel, 0–30% ethyl acetate | 51–88 |

Q. How can NMR and IR spectroscopy validate the structure of 4-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid?

- Methodological Answer :

- 1H NMR : Expect signals for the isobutyl group (δ ~2.5 ppm, septet; δ ~1.0 ppm, doublet) and pyrazole protons (δ ~7.5–8.5 ppm for H5). The carboxylic acid proton may appear as a broad peak unless derivatized .

- 13C NMR : The iodine-bearing carbon (C4) typically resonates at δ ~90–100 ppm due to electron-withdrawing effects .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O-H stretch of carboxylic acid). Absence of azide peaks (~2100 cm⁻¹) confirms no residual intermediates .

Q. What are the solubility and storage considerations for this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Prepare stock solutions in DMSO for biological assays, ensuring concentrations ≤10 mM to avoid precipitation .

- Storage : Store at –20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles to prevent degradation. Shelf life is ~6 months under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance iodination efficiency while minimizing side reactions?

- Methodological Answer :

- Temperature Control : Conduct iodination at 0–5°C to suppress diiodination. For example, using NIS in DMF at 0°C with slow warming to room temperature improves selectivity .

- Acid Catalysis : Add trifluoroacetic acid (TFA) to stabilize intermediates and accelerate iodination. TFA also suppresses decarboxylation of the carboxylic acid group .

- Monitoring : Use TLC (silica gel, cyclohexane/ethyl acetate 2:1) to track reaction progress. Rf values for the monoiodinated product typically range from 0.5–0.6 .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches, and how can they be resolved?

- Methodological Answer :

- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate impurities. Monitor for residual starting material (m/z ~250–300) and diiodinated byproducts (m/z ~400–450) .

- HRMS Validation : Confirm molecular ion peaks (e.g., [M+H]+ for C9H12IN3O2: calc. 329.992, found 329.990) to ensure purity >95% .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The C4 iodine acts as a leaving group, enabling palladium-catalyzed coupling. Optimize conditions using Pd(PPh3)4 (5 mol%), Na2CO3 (2 eq.), and aryl boronic acids (1.2 eq.) in toluene/ethanol (3:1) at 80°C. Monitor for decarboxylation by adding catalytic CuI to stabilize intermediates .

Data Contradiction Analysis

Q. Conflicting reports on stability under acidic conditions: How to reconcile discrepancies?

- Analysis : Some studies report decomposition at pH <3 , while others note stability in TFA-containing reactions . This discrepancy arises from reaction duration and temperature. Short-term exposure (<2 hours) to mild acids (pH ~2–3) is tolerable, but prolonged heating (>50°C) accelerates degradation. Validate via pH-controlled stability assays using HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.